![molecular formula C17H14N4OS B2679745 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 861206-87-3](/img/structure/B2679745.png)
5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Description
5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (henceforth referred to as BMTT) is an important compound in the field of medicinal chemistry. It is a small molecule that is used in the synthesis of various drugs and other compounds. BMTT is a powerful and versatile reagent that has been used in a variety of synthetic processes. The synthesis of BMTT involves the use of a number of different chemical reactions, and the compound has been found to be effective in a range of applications.
Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including compounds structurally similar to 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, have been investigated for their corrosion inhibition performance on mild steel in HCl solutions. These studies utilized techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) to determine the efficiency of these inhibitors. The research found that the inhibition efficiency increases with the concentration, indicating these compounds' potential as effective corrosion inhibitors in acidic environments (Yadav, Behera, Kumar, & Sinha, 2013).
Antibacterial Activity
Research on derivatives of 2-Methylbenzimidazole, including structures related to 5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, has shown promising antibacterial activity against a range of bacteria, mold, and yeast. These compounds were synthesized and tested for their antimicrobial efficacy, providing insights into the potential use of such molecules in developing new antibacterial agents (Tien, Tran Thi Cam, Bui Manh, & D. N. Dang, 2016).
Synthesis of Novel Heterocyclic Compounds
The synthesis and characterization of new heterocyclic compounds, including triazole-thiol derivatives, have been extensively studied. These compounds serve as precursors for further chemical transformations, leading to the creation of various heterocyclic systems with potential applications in medicinal chemistry and material science. For instance, the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its derivatives showcases the versatility of triazole compounds in synthesizing complex molecular architectures with unique properties (Sarhan, Elsherif, Mahmoud, & Habib, 2008).
properties
IUPAC Name |
3-(1,2-benzoxazol-3-ylmethyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-6-8-12(9-7-11)21-16(18-19-17(21)23)10-14-13-4-2-3-5-15(13)22-20-14/h2-9H,10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJANNALFSXWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-benzisoxazol-3-ylmethyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol |
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